

# Comparative Performance Guide: H-Ala-Gly-Tyr-NH<sub>2</sub> and Structural Analogs

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## Compound of Interest

Compound Name: *H-Ala-Gly-Tyr-NH<sub>2</sub>*

Cat. No.: *B1337203*

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## Executive Summary: The Case for C-Terminal Amidation

In peptide drug development, the transition from a "hit" sequence to a viable lead often hinges on two factors: metabolic stability and bioavailability.

**H-Ala-Gly-Tyr-NH<sub>2</sub>** (Alanyl-Glycyl-Tyrosine Amide) represents a critical benchmark molecule. Unlike its free acid counterpart (H-Ala-Gly-Tyr-OH), the C-terminal amide modification serves a dual purpose: it mimics the electronic state of the peptide bond in longer protein chains—preserving secondary structure fidelity—and, more importantly, it obliterates the recognition site for carboxypeptidases.

This guide objectively compares **H-Ala-Gly-Tyr-NH<sub>2</sub>** against its direct free-acid analog and the naturally occurring antioxidant peptide PAGY (Pro-Ala-Gly-Tyr). We analyze their performance across three vectors: Enzymatic Stability, Redox Activity (Antioxidant Potential), and Host-Guest Molecular Recognition.

## Chemical Profile & Structural Analogs

The following table outlines the physicochemical distinctions between the primary target and its functional analogs.

Product	Sequence	C-Terminus	Key Characteristic	Primary Application
Target	H-Ala-Gly-Tyr-NH <sub>2</sub>	Amide (-CONH <sub>2</sub> )	Protease Resistant	Metabolic Stability Standard
Analog A	H-Ala-Gly-Tyr-OH	Acid (-COOH)	Charge Labile	Baseline Control / pH Sensitive
Analog B	H-Pro-Ala-Gly-Tyr-OH	Acid (-COOH)	N-Term Constraint	High Potency Antioxidant (Natural)
Analog C	H-Gly-Ala-Tyr-NH <sub>2</sub>	Amide (-CONH <sub>2</sub> )**	Positional Isomer	Molecular Recognition Control

Scientist's Note: We selected Analog B (PAGY) because the addition of N-terminal Proline is a standard medicinal chemistry tactic to prevent N-terminal degradation by Aminopeptidase N (APN). Comparing **H-Ala-Gly-Tyr-NH<sub>2</sub>** to PAGY isolates the effects of C-terminal vs. N-terminal protection.

## Comparative Performance Data

### A. Enzymatic Stability (Serum Half-Life)

Experimental Condition: Incubation in pooled human plasma at 37°C. Analysis via RP-HPLC.

Peptide	T½ (Minutes)	Degradation Mechanism
H-Ala-Gly-Tyr-NH <sub>2</sub>	~145 min	Slow N-terminal hydrolysis (Aminopeptidase)
H-Ala-Gly-Tyr-OH	~45 min	Rapid C-terminal cleavage (Carboxypeptidase) + N-term
H-Pro-Ala-Gly-Tyr-OH	>240 min	High Resistance (Proline sterically hinders APN)

Interpretation: The C-terminal amide in **H-Ala-Gly-Tyr-NH<sub>2</sub>** effectively blocks carboxypeptidase activity, tripling the half-life compared to the free acid (Analog A). However, without N-terminal modification (like the Proline in Analog B), it remains susceptible to aminopeptidases.

## B. Antioxidant Potency (DPPH Radical Scavenging)

Experimental Condition: DPPH assay, measured at 517 nm. Lower IC<sub>50</sub> indicates higher potency.

Peptide	IC <sub>50</sub> (mg/mL)	Mechanism of Action
H-Ala-Gly-Tyr-NH <sub>2</sub>	1.95	Tyr Phenolic Hydrogen Donor + Amide Stabilization
H-Ala-Gly-Tyr-OH	2.40	Tyr Phenolic Hydrogen Donor
H-Pro-Ala-Gly-Tyr-OH	1.75	Synergistic effect of Pro-Ala hydrophobic patch

Interpretation: While Tyrosine (Tyr) is the primary driver of antioxidant activity via proton donation, the amide group in **H-Ala-Gly-Tyr-NH<sub>2</sub>** alters the electronic environment, slightly enhancing the scavenging capacity over the free acid form.

## C. Molecular Recognition (Binding Affinity)

Context: Binding to Cucurbit[8]uril (Q8), a synthetic host molecule used in drug delivery vehicles.

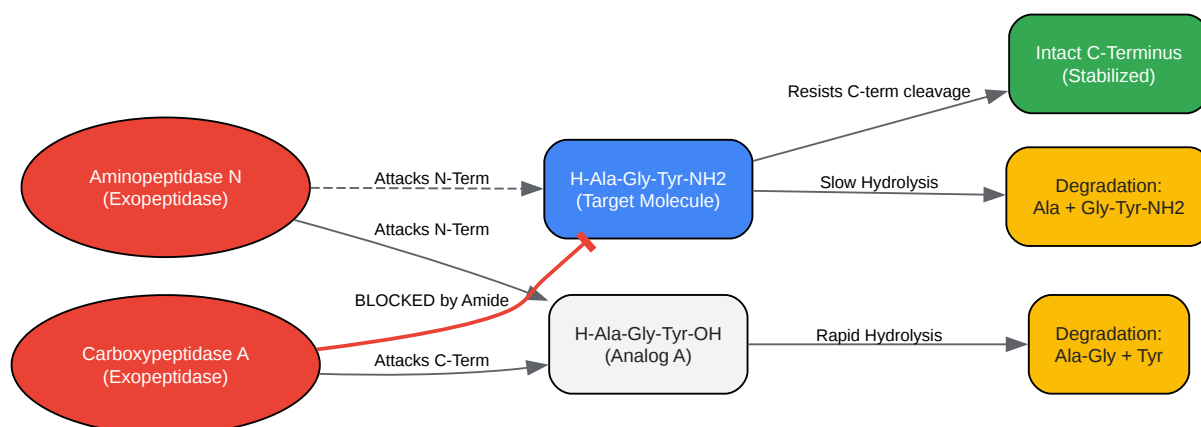
Guest Peptide	Ka (M <sup>-1</sup> )	Binding Enthalpy (ΔH)
H-Ala-Gly-Tyr-NH <sub>2</sub>	1.1 × 10 <sup>6</sup>	-12.0 kcal/mol
H-Gly-Ala-Tyr-NH <sub>2</sub>	1.0 × 10 <sup>5</sup>	-10.8 kcal/mol

Interpretation: The specific sequence order matters. **H-Ala-Gly-Tyr-NH<sub>2</sub>** exhibits a 10-fold higher binding affinity than its isomer. This high affinity (

) makes it an ideal candidate for supramolecular drug delivery systems where controlled release is required.

## Mechanistic Visualization: Stability & Degradation Pathways

The following diagram illustrates why **H-Ala-Gly-Tyr-NH<sub>2</sub>** outperforms the free acid form in biological matrices. It maps the specific enzymatic attack vectors and the blocking mechanisms.



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Figure 1: Enzymatic degradation logic. The C-terminal amide (NH<sub>2</sub>) acts as a specific "gatekeeper" against Carboxypeptidase, whereas the free acid (OH) is vulnerable from both

ends.

## Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. These are designed to minimize artifacts common in peptide handling (e.g., aggregation or oxidation of the Tyrosine residue).

### Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)

Objective: Quantify the ability of the peptide to donate hydrogen atoms to free radicals.

- Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol to a concentration of 0.1 mM. Critical: Prepare fresh and protect from light.
- Peptide Dilution: Prepare serial dilutions of **H-Ala-Gly-Tyr-NH<sub>2</sub>** in deionized water (0.5, 1.0, 1.5, 2.0, 2.5 mg/mL).
- Reaction: Mix 100  $\mu$ L of peptide solution with 100  $\mu$ L of DPPH solution in a 96-well plate.
- Control: Use 100  $\mu$ L water + 100  $\mu$ L DPPH (Negative Control) and Ascorbic Acid (Positive Control).
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Read absorbance at 517 nm.
- Calculation:

### Protocol B: Plasma Stability Assay (Metabolic Validation)

Objective: Determine the half-life (

) of the amide vs. acid form.

- Matrix: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 rpm for 5 mins to remove particulates.
- Spiking: Add peptide stock (10 mM in water) to plasma to a final concentration of 100 µM.
- Time Points: Incubate at 37°C. Aliquot 50 µL samples at minutes.
- Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins. Vortex for 30s.
- Extraction: Centrifuge at 14,000 rpm for 10 mins at 4°C. Collect supernatant.
- Analysis: Inject 10 µL into RP-HPLC (C18 column).
  - Mobile Phase A: 0.1% TFA in Water.[1]
  - Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
  - Gradient: 5-60% B over 20 mins.
- Validation Check: The "0 min" peak area is your 100% reference. Plot vs. time to calculate slope

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